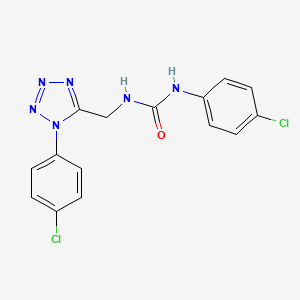

1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(4-Chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring dual 4-chlorophenyl substituents and a tetrazole ring. The tetrazole moiety enhances metabolic stability and bioavailability, while the 4-chlorophenyl groups contribute to lipophilicity and target binding affinity.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCWBGUTQNDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 1-(4-chlorophenyl)-1H-tetrazole-5-methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The compound’s tetrazole core distinguishes it from analogs with other heterocycles. For example:

- 1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (CAS: 478077-55-3) replaces the tetrazole with a thiadiazole ring. Its molecular weight (328.84 g/mol) is lower than the tetrazole analog due to differences in heterocyclic mass .

- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea features a pyrazole core with trifluoromethyl and fluorophenyl substituents. The pyrazole’s aromaticity and trifluoromethyl group enhance rigidity and electron-withdrawing effects, which may influence binding to biological targets .

Substituent Effects

- Chlorophenyl vs. The electronegativity of fluorine may also alter hydrogen-bonding interactions .

- Methyl and Trifluoromethyl Modifications : Compounds like 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine () demonstrate how methyl groups enhance stability, while trifluoromethyl groups increase resistance to enzymatic degradation .

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea | C₁₅H₁₂Cl₂N₆O | 363.22 (estimated) | Tetrazole | Dual 4-chlorophenyl, urea linkage |

| 1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea | C₁₂H₁₃ClN₄OS₂ | 328.84 | Thiadiazole | Methylthiadiazole, thioether linkage |

| 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea | C₁₈H₁₃F₅N₄O | 426.32 | Pyrazole | Trifluoromethyl, dual fluorophenyl |

Research Implications

- Pharmacological Potential: The tetrazole-urea scaffold may exhibit enhanced kinase inhibition compared to thiadiazole analogs due to nitrogen-rich heterocycles, which mimic phosphate groups in ATP-binding pockets .

- Agrochemical Applications : Chlorophenyl groups in the compound could improve herbicidal activity by mimicking auxin-like structures, as seen in urea-based herbicides .

Biological Activity

The compound 1-(4-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of tetrazole, known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN5O

- Molecular Weight : 327.79 g/mol

- InChIKey : VSZBBDUTASIKLP-UHFFFAOYSA-N

This compound features a tetrazole ring, which is often associated with various biological activities, including antibacterial, antifungal, and anticancer properties.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity (IC50) |

|---|---|---|

| 1 | Salmonella typhi | 2.14 µM |

| 2 | Bacillus subtilis | 0.63 µM |

These findings suggest that the presence of the tetrazole moiety enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those related to apoptosis and cell cycle regulation.

A study reported that similar compounds had IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

Tetrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

-

Study on Antimicrobial Efficacy :

- A series of tetrazole derivatives were synthesized and screened for antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.

-

Anticancer Evaluation :

- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of A431 (human epidermoid carcinoma) cells by inducing G0/G1 phase arrest in the cell cycle.

-

Anti-inflammatory Assessment :

- A model using lipopolysaccharide (LPS)-induced inflammation showed that certain tetrazole derivatives significantly reduced levels of TNF-alpha and IL-6, suggesting their potential as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.